molecular formula C16H16Cl2N4 B568115 4,4'-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride CAS No. 117903-80-7

4,4'-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride

Cat. No. B568115
M. Wt: 335.232
InChI Key: MPAGWLKLBQQMPD-UWGSCQAASA-N
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Description

The compound “4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride” has a molecular formula of C16H16Cl2N4. Its average mass is 335.231 Da and its monoisotopic mass is 334.075195 Da .

Scientific Research Applications

Nucleophilic Substitution in Stationary Phases

In chromatography, linear diaminoalkanes, including 1,2-diaminoethane, have been utilized for the hypercrosslinking of poly(styrene-co-vinylbenzyl chloride-co-divinylbenzene) monolithic stationary phases. This process, achieved through nucleophilic substitution reactions, enhances the column efficiency of polymer monoliths, with implications for improved separations in chromatographic applications. The study by Janků, Škeříková, and Urban (2015) detailed the optimization of hypercrosslinking conditions and the subsequent modification of stationary phases for the separation of small polar molecules in hydrophilic interaction chromatography, demonstrating the versatile application of diaminoalkanes in enhancing chromatographic separations (Janků, Škeříková, & Urban, 2015).

Optoelectronic and Photonic Properties

The optoelectronic and photonic properties of π-conjugated benzonitrile derivatives, including Schiff base structures, have been extensively studied for their potential in electronic and optoelectronic devices. Research by Sıdır et al. (2021) on the FT-IR and UV spectra of PMAD (a benzonitrile derivative) in various solvents showcased how these compounds' optoelectronic properties vary with solvent, indicating their promise for application in optoelectronic devices (Sıdır et al., 2021).

Synthesis and Characterization of Polymers

The synthesis of high-molecular-weight aromatic polyamides from unstoichiometric diacyl chloride/diamine components has revealed unexpected polymerization behaviors. Liou and Hsiao (2001) discovered that certain bis(ether-benzoylchloride)s could be synthesized through nucleophilic substitution reactions, leading to the production of aromatic poly(ether-amide)s with high inherent viscosities. This work highlights the compound's role in developing advanced materials with potential applications in various industries (Liou & Hsiao, 2001).

Electronically Excited Dipole Moments

The study of electronically excited dipole moments in compounds such as 4-aminobenzonitrile, which shares structural similarities with the dibenzonitrile derivatives, provides insights into the electronic structure and behavior of these molecules under various conditions. Kawski, Kukliński, and Bojarski (2006) investigated the temperature effects on the absorption and fluorescence spectra of 4-aminobenzonitrile, elucidating the molecular dipole moments in excited states and their implications for molecular electronics and photophysics (Kawski, Kukliński, & Bojarski, 2006).

Strategic Design of Organic Superbases

Organic superbases derived from diaminoalkanes demonstrate the potential for a variety of applications in synthetic chemistry. Singh and Ganguly (2008) explored the design of bicyclic structures as powerful organic superbases, showing the versatility of diaminoalkanes in constructing molecules with high basicity. This research has implications for the development of new catalysts and reagents in organic synthesis (Singh & Ganguly, 2008).

properties

IUPAC Name

4-[(1R,2R)-1,2-diamino-2-(4-cyanophenyl)ethyl]benzonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4.2ClH/c17-9-11-1-5-13(6-2-11)15(19)16(20)14-7-3-12(10-18)4-8-14;;/h1-8,15-16H,19-20H2;2*1H/t15-,16-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAGWLKLBQQMPD-UWGSCQAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C(C2=CC=C(C=C2)C#N)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C#N)[C@H]([C@@H](C2=CC=C(C=C2)C#N)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672619
Record name 4,4'-[(1R,2R)-1,2-Diaminoethane-1,2-diyl]dibenzonitrile--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride

CAS RN

117903-80-7
Record name 4,4'-[(1R,2R)-1,2-Diaminoethane-1,2-diyl]dibenzonitrile--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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